molecular formula C11H8Cl2N2OS B287748 2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B287748
M. Wt: 287.2 g/mol
InChI Key: VOAMYKXXGQTSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives. This compound has gained significant interest in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial and antifungal effects by inhibiting the synthesis of bacterial and fungal cell walls. It has also been suggested that this compound may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. This compound has also been shown to exhibit anticancer effects in various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide. One of the areas of interest is the development of more potent derivatives of this compound with improved antimicrobial, antifungal, and anticancer activity. Another area of interest is the investigation of the mechanism of action of this compound and its potential use in combination therapy with other drugs. Additionally, the potential use of this compound as an anti-inflammatory agent warrants further investigation.

Synthesis Methods

The synthesis of 2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloroaniline with 2-chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is then treated with thioacetamide in the presence of a catalyst to form the desired compound.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

2-chloro-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-9(17-11(13)14-6)10(16)15-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,15,16)

InChI Key

VOAMYKXXGQTSIZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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